Butylsilane
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAYJSRSQODHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422857 | |
| Record name | Butylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600-29-9 | |
| Record name | Butylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Butylsilane and Its Derivatives
Advanced Synthetic Routes for Butylsilane and Precursors
The synthesis of this compound and its precursors can be achieved through various advanced methodologies, primarily involving catalytic processes and the use of organometallic reagents. These methods offer distinct advantages in terms of efficiency, selectivity, and scalability.
Catalytic Approaches to Silicon-Hydrogen Bond Formation
Catalytic hydrosilylation is a prominent method for the formation of silicon-hydrogen (Si-H) bonds, which is a fundamental step in the synthesis of many organosilanes, including this compound. This process involves the addition of a Si-H bond across a carbon-carbon double or triple bond. For instance, the reaction of a silane (B1218182) with an alkene, such as the addition of a silane to butene, can yield this compound. This reaction is typically catalyzed by transition metal complexes. Platinum-based catalysts are widely utilized for hydrosilylation processes. tum.dersc.org
Recent advancements have also explored the use of other catalysts. For example, gold-based single-atom catalysts have demonstrated high efficiency and selectivity for Si-H bond activation in the dehydrogenative coupling of organosilanes with alcohols. cnr.it While not directly synthesizing this compound, this highlights the ongoing development of novel catalytic systems for Si-H bond functionalization. Another approach involves the photocatalyzed activation of the Si-H bond in trisubstituted silanes for the hydrosilylation of electron-poor alkenes using tetrabutylammonium (B224687) decatungstate (TBADT). unipv.it Although tested with other silanes, the principles could potentially be adapted for this compound synthesis.
Organometallic Reagents in this compound Synthesis
Organometallic reagents, particularly Grignard reagents and organolithium compounds, are instrumental in the synthesis of organosilanes by forming silicon-carbon bonds. gelest.com The reaction of a silicon halide, such as silicon tetrachloride or a chlorosilane, with an organometallic reagent like butylmagnesium bromide or butyllithium (B86547) results in the substitution of the halide with the butyl group. gelest.comlibretexts.org
The stoichiometry and reaction conditions can be controlled to achieve the desired degree of substitution. For example, the reaction of dichlorosilane (B8785471) (H₂SiCl₂) with t-butyllithium is a known method to prepare di-tert-butylsilane (B1239941). researchgate.net A similar approach with the appropriate butyl lithium or Grignard reagent could be employed for this compound synthesis. The choice of solvent is crucial, with diethyl ether or tetrahydrofuran (B95107) (THF) being essential for the formation and stabilization of Grignard reagents. libretexts.org While highly effective, the use of Grignard reagents for large-scale production of some organosilanes has been partly supplanted by more direct and selective processes like hydrosilylation. gelest.com However, for specific syntheses, especially in a laboratory setting, they remain a vital tool. gelest.com
Functionalization and Derivatization Strategies for this compound
Once this compound is synthesized, its scaffold can be further modified to create a diverse range of derivatives with tailored properties. These strategies primarily involve silylation, alkylation, and acylation reactions, with a growing emphasis on achieving site-selectivity.
Silylation Reactions for Diverse this compound Derivatives
Silylation involves the introduction of a silyl (B83357) group onto a molecule. In the context of this compound, this can refer to reactions where the this compound itself acts as a silylating agent or where other silyl groups are attached to the this compound moiety. For instance, the Si-H bond in this compound can react with alcohols, phenols, or silanols to form silyl ethers or siloxanes. rsc.orgcampbellscience.com This dehydrogenative coupling can be catalyzed by various metal complexes. rsc.org
The silylation of other substrates using this compound derivatives is also a key strategy. For example, (4-bromophenylthio)dimethyl-tert-butylsilane (B117015) is synthesized by reacting 4-bromothiophenol (B107966) with dimethyl-tert-butylsilyl chloride. This demonstrates how a functionalized this compound derivative can be prepared for further use in organic synthesis.
Alkylation and Acylation of the this compound Scaffold
The this compound scaffold can be modified through alkylation and acylation reactions, although these are less common than reactions involving the Si-H bond. Alkylation can introduce additional alkyl groups to the silicon atom, provided there are suitable leaving groups present. For instance, a process for producing tert-alkyl alkoxy silanes involves reacting an alkali metal, an organic ester of silicon, and an alkylating agent. google.com Photoalkylation of α-diketones with tetraalkylstannanes has been reported, showcasing a method for carbon-carbon bond formation that could potentially be adapted for organosilanes. oup.com
Acylation of silanes can lead to the formation of acylsilanes. The synthesis of acetyldi-t-butylsilane has been documented, indicating that such transformations are possible. capes.gov.br
Site-Selective Functionalization of this compound
Achieving site-selective functionalization is a significant goal in modern synthetic chemistry, allowing for precise modification of a molecule. In the context of this compound, this could involve selectively reacting at a specific C-H bond on the butyl chain or differentiating between multiple reactive sites on a more complex this compound derivative.
Directing groups can be employed to control the regioselectivity of C-H functionalization. For example, an iridium-catalyzed intramolecular C(sp³)-H silylation of butylsilanes bearing a directing group has been reported, leading to the formation of silacycles that can be further transformed. researchgate.net This strategy enables the selective activation of a specific C-H bond within the butyl group. The development of methods for the site-selective functionalization of hydroxyl groups in carbohydrate derivatives using silylating agents also highlights the potential for achieving high selectivity in complex molecules. nih.gov
Mechanistic Studies of this compound Synthesis Reactions
The synthesis of this compound and its derivatives can be achieved through several key reactions, each with distinct mechanistic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes, selectivity, and efficiency. The primary synthetic routes include hydrosilylation, Grignard reactions, and the direct process, with mechanistic insights largely derived from studies on analogous organosilane syntheses.
Hydrosilylation Mechanisms
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond like a C=C double bond in butene, is a powerful method for forming silicon-carbon bonds. The mechanism heavily depends on the type of catalyst used.
Transition-Metal Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)
The most common mechanism for hydrosilylation catalyzed by transition metals, particularly platinum complexes, is the Chalk-Harrod mechanism. libretexts.orgmdpi.com It generally proceeds through the following steps:
Oxidative Addition: The catalyst, typically a low-valent metal complex, undergoes oxidative addition with the hydrosilane (R₃SiH), breaking the Si-H bond and forming a metal-silyl-hydride intermediate. libretexts.orgacs.org
Alkene Coordination: The alkene (e.g., 1-butene) coordinates to the metal center.
Insertion: The coordinated alkene inserts into either the metal-hydride (M-H) bond or the metal-silyl (M-Si) bond. This insertion step is key to determining the regioselectivity of the product (Markovnikov vs. anti-Markovnikov addition).
Reductive Elimination: The final alkylsilane product is released from the metal center through reductive elimination, regenerating the catalyst for the next cycle. libretexts.org
A widely accepted variation is the Modified Chalk-Harrod Mechanism , which suggests that after the initial oxidative addition, the alkene inserts into the M-Si bond rather than the M-H bond. mdpi.com The specific pathway and the selectivity can be influenced by the choice of metal, the ligands attached to it, the silane, and the substrate. libretexts.org For instance, in platinum-catalyzed hydrosilylation, the reaction typically proceeds via cis-addition. libretexts.org
Lewis Acid-Catalyzed Hydrosilylation
Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can also catalyze hydrosilylation. mdpi.commdpi.com The proposed mechanism involves the activation of the Si-H bond by the Lewis acid. mdpi.com This activation facilitates the hydride transfer to the alkene. For example, the reaction of olefins with silanes in the presence of B(C₆F₅)₃ is believed to proceed via the formation of a silylium (B1239981) ion-hydridoborate pair, [B(C₆F₅)₃H]⁻[R₃Si]⁺. The olefin then attacks the electrophilic silylium ion, followed by hydride delivery from the borohydride (B1222165) complex to form the final product. mdpi.com
Radical-Initiated Hydrosilylation
Hydrosilylation can also proceed through a free-radical mechanism, often initiated by UV light or radical initiators. libretexts.orgunipv.it This pathway involves:
Initiation: A radical initiator abstracts a hydrogen atom from the silane (R₃SiH) to generate a silyl radical (R₃Si•).
Propagation: The silyl radical adds to the alkene (e.g., butene) at the less substituted carbon, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another silane molecule, propagating the chain and forming the alkylsilane product. unipv.it
Grignard Reaction Mechanism
The Grignard reaction is a classic method for forming Si-C bonds by reacting a silicon halide (e.g., SiCl₄) or an alkoxysilane with a Grignard reagent, such as butylmagnesium bromide (BuMgBr). researchgate.netgelest.com
The reaction proceeds via a stepwise nucleophilic substitution at the silicon center. researchgate.netlkouniv.ac.in For a precursor like silicon tetrachloride, the mechanism involves four successive substitutions:
SiCl₄ + BuMgBr → BuSiCl₃ + MgBrCl BuSiCl₃ + BuMgBr → Bu₂SiCl₂ + MgBrCl Bu₂SiCl₂ + BuMgBr → Bu₃SiCl + MgBrCl Bu₃SiCl + BuMgBr → Bu₄Si + MgBrCl
Controlling the stoichiometry of the Grignard reagent is essential to obtain partially substituted products like butyltrichlorosilane (B1265895) or dibutyl-dichlorosilane. gelest.com However, achieving high selectivity can be challenging because the reactivity of the chlorosilane intermediates changes with each substitution step. researchgate.netlkouniv.ac.in
Kinetic studies and structure-reactivity analyses have provided deeper mechanistic understanding. The reaction with alkoxysilanes is thought to involve the initial complexation of the Grignard reagent with the silane, which then rearranges to form the products. researchgate.net In contrast, chlorosilanes react more directly without the replacement of solvent molecules from the magnesium center. researchgate.net The rate of substitution is influenced by both electronic (inductive) and steric effects. While it is generally believed that the rate of subsequent substitution steps decreases (k₁ > k₂ > k₃ > k₄), this is not always the case, particularly with less sterically hindered Grignard reagents. researchgate.net
Direct Process (Rochow-Müller) Mechanism
The direct synthesis involves the reaction of an alkyl halide (e.g., butyl chloride) with elemental silicon, typically in the presence of a copper catalyst at high temperatures, to produce alkylhalosilanes. While this process is predominantly used for methylchlorosilanes, the underlying mechanism is relevant. lkouniv.ac.in
The mechanism of the direct process is complex and not fully elucidated. It is generally believed to occur on the surface of the silicon-copper contact mass. Two main types of mechanisms have been proposed:
Radical Mechanism: This theory suggests the formation of organic radical intermediates. lkouniv.ac.in The alkyl halide is thought to react with the catalyst to form radicals that then attack the silicon surface.
Chemisorption Mechanism: More recent evidence points towards a mechanism involving the dissociative adsorption of the alkyl halide onto the silicon-copper surface. lkouniv.ac.in This process is considered a key step in the formation of the Si-C and Si-halogen bonds.
The reaction yields a mixture of products, including mono-, di-, and tri-substituted silanes, as well as various by-products. The product distribution can be influenced by the reaction conditions and the composition of the catalyst. lkouniv.ac.in
Reactivity and Reaction Mechanisms of Butylsilane
Fundamental Reactivity of the Si-H Bond in Butylsilane
The Si-H bond in this compound is weaker and more polarized than a carbon-hydrogen (C-H) bond, making it susceptible to attack by a range of reagents and catalysts. This fundamental characteristic underpins its utility in organosilicon chemistry.
Hydrosilylation is a significant reaction involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.gov This process is a powerful method for forming carbon-silicon bonds.
The reaction typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the less substituted carbon of the double bond. nih.govnih.gov While historically catalyzed by platinum compounds, a modern focus is on developing catalysts based on more earth-abundant and less expensive transition metals like iron, cobalt, and nickel. nih.govmdpi.com The general mechanism often involves the oxidative addition of the Si-H bond to the low-valent metal catalyst, followed by insertion of the unsaturated molecule and subsequent reductive elimination to yield the final product. wikipedia.org
Metal-free catalysis for hydrosilylation has also gained prominence, with strong Lewis acids like tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, proving effective. nih.govresearchgate.net This catalyst activates the Si-H bond, facilitating its addition to unsaturated substrates. researchgate.net While many studies use various silanes, the principles are applicable to this compound. For instance, tri-n-butylsilane has been used in reactions with ethylene (B1197577) at high temperatures and pressures to form addition products. google.com
Table 1: Catalytic Approaches in Hydrosilylation
| Catalyst Type | Examples | Key Features |
|---|---|---|
| Noble Metal Catalysts | Platinum (e.g., Speier's catalyst), Rhodium, Iridium | High activity and selectivity, but costly. nih.gov |
| Earth-Abundant Metal Catalysts | Iron, Cobalt, Nickel complexes | More sustainable and economical alternatives. nih.govmdpi.com |
| Metal-Free Catalysts | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Avoids metal contamination; activates Si-H via Lewis acidity. nih.govresearchgate.net |
Dehydrogenative coupling is a process where two molecules containing Si-H bonds, or a Si-H bond and another X-H bond (where X can be O, N, etc.), react to form a new bond (e.g., Si-Si, Si-O) with the elimination of hydrogen gas (H₂). wikipedia.org This reaction is fundamental for synthesizing polysilanes and functionalized siloxanes. wikipedia.org
A variety of catalysts are effective for this transformation, including titanocene (B72419) complexes and ruthenium-based systems. wikipedia.orgcnr.it Research has demonstrated the efficient dehydrogenative coupling of long-chain alkylsilanes like this compound. cnr.it In one study, a single-atom gold(I) catalyst supported on graphene demonstrated high activity for the coupling of this compound with primary alcohols, selectively producing dialkoxybutylsilanes and trialkoxybutylsilanes. cnr.it
Another effective catalytic system, Ru₃(CO)₁₂/EtI, has been used for the dehydrogenative cross-coupling of carboxylic acids with various silanes, including tri-n-butylsilane, to produce silyl (B83357) esters in good to excellent yields. beilstein-journals.orgnih.gov A simpler catalyst, zinc chloride (ZnCl₂), has also been shown to catalyze the dehydrocoupling of carboxylic acids with silanes like tri-n-propylsilane and tri-n-butylsilane, with the reactivity of the silane (B1218182) decreasing as the alkyl chain length increases. thieme-connect.de
Thermal and Photochemical Transformations of this compound
Beyond catalyst-mediated reactions, this compound can undergo transformations induced by thermal energy or light. These processes often involve radical or other highly reactive intermediates.
The primary decomposition pathways are initiated by the elimination of molecular hydrogen, with both 1,1-H₂ and 1,2-H₂ elimination processes occurring. researchgate.netresearchgate.net The ratio of 1,1- to 1,2-elimination was found to be approximately 2.1 ± 0.6. researchgate.netresearchgate.net Carbon-carbon bond fission also contributes to the initial decomposition. researchgate.netresearchgate.net
The dominant reactive intermediate formed is n-butylsilylene (n-BuSiH). researchgate.netresearchgate.net This silylene can undergo further reactions, including:
Decomposition: Breaking down into various olefin products. researchgate.netresearchgate.net
Isomerization: Rearranging to form silacyclopentane (B13830383) through an intramolecular insertion of the silylene into a C-H bond of the terminal methyl group. researchgate.netresearchgate.net
Photochemical methods offer an alternative pathway to activate organosilanes, using photons as a "traceless reagent" to drive reactions, often under mild conditions. sioc-journal.cneuropa.eu These light-assisted transformations have gained significant attention for their potential in sustainable chemistry. researchgate.net
One study demonstrated that the photochemical reaction of silane with ethylene produces a mixture of products including ethylsilane (B1580638) and n-butylsilane, indicating that light can mediate the formation of the butylsilyl structure. researchgate.net Visible light has also been employed to catalyze the assembly of organosilanes onto porous silicon surfaces. mdpi.comeuropa.eu The proposed mechanism involves the initial photoactivated oxidation of the porous silicon, which then reacts with the organosilane. mdpi.comeuropa.eu While scaling up photochemical reactions can be challenging, advances in continuous-flow reactor technology are making industrial applications more feasible. nwo.nlnoelresearchgroup.com
Interaction of this compound with Transition Metal Complexes and Surfaces
The interaction of this compound with transition metals is central to its catalytic transformations and its use in surface science and materials deposition. These interactions typically begin with the coordination of the Si-H bond to an unsaturated metal center, forming a σ-SiH complex. wikipedia.orgnih.gov This initial step is often followed by the oxidative addition of the Si-H bond, cleaving it to form a silyl-metal-hydride species, which is a key intermediate in catalysis. wikipedia.orgencyclopedia.pub
Detailed surface science studies have provided significant insight into these interactions. For example, when tert-butylsilane (an isomer of this compound) is adsorbed onto a platinum Pt(111) surface, all three of its Si-H bonds readily cleave at temperatures below 250 K. illinois.edu This process results in the formation of a surface-bound tert-butylsilylyne (t-BuSi≡) species, a fragment where the silicon atom is triple-bonded to the metal surface. illinois.edu This demonstrates the profound reactivity of the Si-H groups on a transition metal surface.
The interaction of n-butylsilane with metal nanoparticles has also been investigated. mdpi.com ¹H-NMR studies of n-butylsilane used as a phase transfer agent for aqueous gold nanoparticles showed a significant downfield shift of the Si-H proton signal. mdpi.com This spectral change indicates a dramatic alteration of the Si-H bonding environment due to a strong interaction with the metal nanoparticle surface, consistent with the formation of direct silicon-particle bonds. mdpi.com this compound has also been noted for its use in coating and passivating metal surfaces, further highlighting its ability to chemically interact and bond with various metals. quickcompany.in
This compound in Reduction Reactions
The combination of this compound with a boron-based catalyst, particularly the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃ or BCF), provides a potent metal-free system for the reduction of a wide array of functional groups. The catalytic activation of the Si-H bond in this compound is central to these transformations. The mechanism involves the formation of a [B]–H–[Si] adduct, which effectively polarizes the Si-H bond and facilitates hydride transfer to an electrophilic substrate.
This catalytic system has proven effective for challenging reductions. For example, it can reduce multiple carboxylic acid functionalities within a single molecule. A study investigating the reduction of various poly-carboxylic acids using n-butylsilane and catalytic BCF demonstrated good to excellent yields for most substrates, highlighting the robustness of this method.
The versatility of boron-catalyzed reductions with silanes extends to various other transformations, including:
Reductive Amination : The BCF/silane system can promote the reductive amination of aldehydes with anilines. A key advantage of BCF is its tolerance to water, which is a byproduct of the reaction.
Deoxygenation : BCF can catalyze the deoxygenation of carbohydrates. By using a large excess of a silane, sugars can be fully reduced to their hydrocarbon frameworks.
Reduction of N-heterocycles : The system is capable of reducing various N-heterocycles, such as the hydrogenation of quinolines to tetrahydroquinolines.
An unexpected reactivity was observed in the reduction of mitragynine, where the use of n-butylsilane and catalytic BCF led to the reduction of the indolic double bond, a transformation not typically seen with standard reducing agents.
The use of this compound in conjunction with a boron catalyst allows for the selective reduction of specific organic functional groups. The chemoselectivity of these reactions enables the reduction of one functional group in the presence of others.
One of the notable applications is the reduction of carboxylic acids. The BCF-catalyzed hydrosilylation with n-butylsilane provides a metal-free method to reduce a variety of aromatic, aliphatic, and poly-carboxylic acids to the corresponding alcohols.
Interactive Table: Boron-Catalyzed Reduction of Poly-Carboxylic Acids with n-Butylsilane
| Substrate | Product | Yield (%) |
|---|---|---|
| Isophthalic acid | 1,3-Benzenedimethanol | 99 |
| Terephthalic acid | 1,4-Benzenedimethanol | 98 |
| Trimesic acid | 1,3,5-Benzenetrimethanol | 99 |
| Pyromellitic acid | 1,2,4,5-Benzenetetramethanol | 74 |
Data sourced from a study on the reduction of substrates bearing more than one carboxylic acid functionality.
The system also demonstrates selectivity in the reduction of nitrogen-containing compounds. For instance, BCF catalyzes the reduction of cyclic N-sulfonyl ketimines to the corresponding N-sulfonamides in good to excellent yields, tolerating various functional groups. Furthermore, the boron-catalyzed silylative reduction of quinolines using silanes proceeds with high efficiency and selectivity, forming a C(sp³)-Si bond exclusively beta to the nitrogen atom. This reaction provides synthetically valuable silylated tetrahydroquinolines.
Earlier work also demonstrated the utility of organosilane-boron trifluoride systems for the reduction of aldehydes and ketones to either alcohols or the corresponding hydrocarbons, showcasing the tunability of the reduction outcome.
Hydrolysis and Condensation Mechanisms of this compound Analogues
The hydrolysis and condensation of this compound analogues, particularly organoalkoxysilanes like n-butyltriethoxysilane, are fundamental processes in sol-gel chemistry and surface modification. These reactions involve the hydrolysis of alkoxy groups (–OR) to silanol (B1196071) groups (–Si–OH), followed by the condensation of these silanols to form siloxane bridges (–Si–O–Si–). The kinetics of these reactions and the structure of the resulting products are influenced by several key factors.
pH and Catalyst: The reaction rate is highly dependent on the pH of the medium, as the hydrolysis can be catalyzed by both acids and bases.
Acidic Conditions (pH < 7): The reaction is initiated by the rapid protonation of an alkoxy group, making it a better leaving group. The silicon center then becomes more electrophilic and susceptible to nucleophilic attack by water. Under acidic conditions, the condensation process tends to form less branched, more linear or randomly branched oligomeric structures.
Basic Conditions (pH > 7): The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanolate anion on the silicon atom. Base catalysis generally leads to more highly branched, three-dimensional networks. There is a point of minimum reaction rate, typically around pH 7.
Steric and Inductive Effects: The nature of both the alkyl group (e.g., butyl) and the alkoxy groups attached to the silicon atom significantly affects the reaction rates.
Inductive Effects: Electron-donating alkyl groups (like butyl) increase the electron density on the silicon atom. Under basic conditions, this disfavors the attack by a nucleophile, thus slowing down the hydrolysis rate compared to less substituted silanes. Conversely, under acidic conditions, these electron-donating groups can stabilize the positively charged transition state, thereby increasing the reaction rate.
Steric Effects: The steric bulk of the alkoxy groups has a pronounced effect. The rate of hydrolysis generally decreases with increasing size of the alkoxy group (e.g., methoxy (B1213986) > ethoxy > propoxy). Similarly, bulky alkyl groups can sterically hinder the approach of the nucleophile, slowing the reaction. The steric effect is often more significant in the condensation reaction than in the initial hydrolysis step.
Water and Solvent Concentration: The concentration of water is a critical parameter. The order of the hydrolysis reaction with respect to water can vary significantly depending on the solvent and catalyst used. The solvent itself can also play a role through its polarity and ability to solvate reactants and transition states.
These factors are interconnected, and controlling them allows for the tailoring of the final product's structure, from soluble oligomers to highly cross-linked networks.
Advanced Spectroscopic Characterization of Butylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Butylsilane Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilanes in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous determination of molecular structure.
A comprehensive understanding of this compound's structure is achieved by integrating data from ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each nucleus offers a unique perspective on the molecular framework.
¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. In this compound, the spectrum would show distinct signals for the protons on the silicon atom (Si-H) and for each methylene (B1212753) (CH₂) and methyl (CH₃) group in the butyl chain. The chemical shifts and coupling patterns are characteristic of their position relative to the silicon atom.
¹³C NMR: Carbon-13 NMR reveals the carbon backbone of the molecule. Each carbon atom in the butyl group gives a distinct resonance, with its chemical shift influenced by its proximity to the silicon atom.
²⁹Si NMR: As the central atom in silanes, the ²⁹Si nucleus provides direct information about the silicon's chemical environment. The chemical shift of ²⁹Si is highly sensitive to the nature and number of substituents attached to it. For simple alkylsilanes like this compound, the ²⁹Si resonance typically appears in a specific upfield region of the spectrum.
The following table summarizes the expected chemical shift ranges for n-butylsilane.
| Nucleus | Group | Typical Chemical Shift (δ) ppm |
| ¹H | Si-H ₃ | ~3.0 - 4.0 |
| Si-CH ₂- | ~0.5 - 1.0 | |
| -CH ₂-CH ₂- | ~1.3 - 1.6 | |
| -CH ₃ | ~0.8 - 1.0 | |
| ¹³C | Si-C H₂- | ~10 - 20 |
| -C H₂- | ~25 - 35 | |
| -C H₂-CH₃ | ~20 - 30 | |
| -C H₃ | ~10 - 15 | |
| ²⁹Si | R-Si H₃ | ~-60 to -90 |
Note: These are approximate values and can vary based on the solvent and specific substitution patterns.
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study molecular motions, such as bond rotations and conformational changes, that occur on the NMR timescale. For substituted butylsilanes, particularly those with bulky groups, rotation around the Si-C or C-C bonds may be hindered.
By acquiring NMR spectra at different temperatures, researchers can observe changes in the line shape of the signals. At low temperatures, where the conformational exchange is slow, separate signals for each distinct conformer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. Analysis of these temperature-dependent spectral changes allows for the calculation of the energy barriers (activation free energy, ΔG‡) associated with the conformational exchange process, providing quantitative insights into the molecule's flexibility and steric properties.
Vibrational Spectroscopy (FTIR, Raman) for this compound Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying specific functional groups and chemical bonds within this compound and its derivatives.
Both FTIR and Raman spectroscopy can detect the characteristic vibrations of the Si-H and C-H bonds, which serve as spectroscopic fingerprints for alkylsilanes.
Si-H Vibrations: The silicon-hydrogen bond has a distinct stretching frequency that appears in a region of the infrared and Raman spectra that is typically free from other vibrations. This stretching mode (νSi-H) is found around 2100-2200 cm⁻¹. The presence of SiH₂, and SiH₃ groups can lead to additional bending (δ) and wagging (ω) modes at lower frequencies.
C-H Vibrations: The stretching vibrations of the carbon-hydrogen bonds (νC-H) in the butyl group are typically observed in the 2850-3000 cm⁻¹ region. Bending and deformation modes for the CH₂ and CH₃ groups appear at lower wavenumbers, typically in the 1300-1470 cm⁻¹ range.
The table below lists the characteristic vibrational frequencies for key bonds in this compound.
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Si-H | Stretching (ν) | ~2140 | FTIR, Raman |
| Bending (δ) | ~800 - 950 | FTIR | |
| C-H | Asymmetric/Symmetric Stretching (ν) | ~2850 - 2960 | FTIR, Raman |
| Bending/Deformation (δ) | ~1375 - 1465 | FTIR | |
| Si-C | Stretching (ν) | ~600 - 800 | FTIR, Raman |
Surface-Enhanced Infrared Absorption (SEIRA) is a highly sensitive technique used to study ultrathin molecular films and monolayers adsorbed on specific metal surfaces. The technique relies on the plasmonic enhancement of the infrared signal when molecules are in close proximity to nanostructured metal films, typically gold or silver. This enhancement allows for the detection of vibrational spectra from minute quantities of material that would be undetectable by conventional infrared spectroscopy.
For organosilanes like this compound, SEIRA is invaluable for studying self-assembled monolayers (SAMs) on substrates. By depositing a thin film of this compound onto a SEIRA-active surface, researchers can obtain a detailed vibrational spectrum of the adsorbed molecules. This data provides information on the chemical integrity of the film, the orientation of the butyl chains with respect to the surface, and the nature of the Si-substrate interaction.
Mass Spectrometry and Fragmentation Pathways of this compound
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments and neutral radicals. The resulting mass spectrum is a plot of ion intensity versus m/z, which provides information about the molecule's molar mass and structure.
For n-butylsilane (C₄H₁₂Si, Molar Mass ≈ 88.2 g/mol ), the molecular ion peak would be observed at m/z = 88. The fragmentation pattern is dominated by the cleavage of C-C and Si-C bonds. Key fragmentation pathways include:
α-cleavage: Loss of a propyl radical (•CH₂CH₂CH₃) to form a fragment at m/z = 45 [CH₂SiH₃]⁺.
β-cleavage: Loss of an ethyl radical (•CH₂CH₃) is a very common pathway for butyl chains, resulting in a stable secondary carbocation or silylium (B1239981) ion. This would lead to a prominent peak at m/z = 59.
Loss of Butyl Radical: Cleavage of the Si-C bond results in the loss of a butyl radical (•C₄H₉), producing the silyl (B83357) cation [SiH₃]⁺ at m/z = 31.
Alkane-type Fragmentation: The butyl chain itself can fragment, leading to the loss of methyl (•CH₃, M-15) or ethyl (•C₂H₅, M-29) radicals from the molecular ion, resulting in peaks at m/z = 73 and m/z = 59, respectively.
The following table summarizes the likely major fragments observed in the mass spectrum of n-butylsilane.
| m/z | Proposed Fragment Ion | Identity |
| 88 | [C₄H₁₂Si]⁺• | Molecular Ion (M⁺•) |
| 73 | [C₃H₉Si]⁺ | [M - CH₃]⁺ |
| 59 | [C₂H₇Si]⁺ | [M - C₂H₅]⁺ (Base Peak likely) |
| 45 | [CH₅Si]⁺ | [M - C₃H₇]⁺ |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 31 | [SiH₃]⁺ | Silyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization of this compound Films
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition, chemical state, and electronic state of the top 1-10 nanometers of a material's surface. azooptics.comthermofisher.com The technique involves irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are emitted. thermofisher.com It is an indispensable tool for characterizing thin films, such as those formed by this compound on various substrates. azooptics.com
When this compound is used to form a film or self-assembled monolayer (SAM) on a surface like silicon oxide, XPS can provide a wealth of information. spm.com.cn By analyzing the high-resolution spectra of specific elements, the chemical bonding environment can be determined.
Silicon (Si 2p) Analysis: The Si 2p core-level spectrum is particularly informative. Deconvolution of this spectrum can distinguish between different silicon bonding states. For a this compound film on a silicon substrate, distinct peaks can be assigned to the bulk silicon (Si-Si), the silicon oxide layer (Si-O), and the silicon atoms of the this compound molecules themselves, which are bonded to carbon (Si-C) and potentially to the surface oxygen (Si-O-Si). spm.com.cnnih.gov This allows for the confirmation of covalent attachment of the silane (B1218182) to the substrate. spm.com.cn
Carbon (C 1s) and Oxygen (O 1s) Analysis: The C 1s spectrum confirms the presence of the butyl group's alkyl chain. The O 1s spectrum provides information about the substrate's oxide layer and the Si-O-Si linkages formed upon silanization. spm.com.cn
Quantitative Analysis: XPS can be used to quantify the surface density of the bound silane molecules. acs.org By calibrating the XPS signal with a reference-free technique like total reflection X-ray fluorescence (TXRF), it is possible to obtain absolute values for the areic density (molecules per unit area) of the silane layer. acs.org Furthermore, angle-resolved XPS (ARXPS), which varies the electron emission angle, can be used to determine the thickness of the silane film. mdpi.com
Studies on similar organosilane monolayers have shown that XPS can effectively characterize the structure, density, and chemical integrity of the film. nih.govresearchgate.net For instance, analysis can reveal the degree of surface coverage and the presence of any unreacted or physisorbed molecules. spm.com.cn
Table 3: XPS Core-Level Regions for this compound Film Characterization
| Core-Level | Information Obtained |
| Si 2p | Distinguishes between bulk Si, SiO2, and Si-C bonds of the silane. Confirms covalent bonding. |
| C 1s | Confirms the presence of the butyl alkyl chain. |
| O 1s | Characterizes the substrate oxide and the Si-O-Si linkages. |
This table details the key elemental regions analyzed in XPS to characterize the composition and bonding of a this compound film on a silicon-based substrate.
Other Advanced Analytical Techniques for this compound Characterization
Beyond mass spectrometry and XPS, several other advanced analytical techniques are crucial for a full characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution.
¹H NMR: Provides information about the hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons on the silicon atom (Si-H) and the protons at different positions along the butyl chain.
¹³C NMR: Maps the carbon skeleton of the molecule, allowing for the differentiation of the four carbon atoms in the butyl group. researchgate.net
²⁹Si NMR: This technique is specific to the silicon nucleus and provides direct information about the chemical environment of the silicon atom, including its bonding and connectivity. researchgate.net It is particularly useful for studying the hydrolysis and condensation reactions of silanes. researchgate.net
Vibrational Spectroscopy (FTIR and Raman): Both Fourier-transform infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules, providing a molecular "fingerprint." nanografi.comyoutube.com These techniques are complementary and highly effective for characterizing organosilanes. mdpi.com
FTIR Spectroscopy: Is particularly sensitive to polar bonds. For this compound, characteristic absorption bands would include Si-H stretching and bending modes, as well as C-H stretching and bending vibrations from the butyl group. The formation of Si-O-Si bonds during polymerization or surface attachment can also be monitored by the appearance of strong Si-O-Si stretching bands. researchgate.net
Raman Spectroscopy: Is more sensitive to non-polar, symmetric bonds. It is well-suited for observing Si-Si and C-C bonds. The combination of FTIR and Raman provides a more complete picture of the vibrational properties of the this compound molecule and its derivatives. mdpi.com
These spectroscopic methods, when used in conjunction, offer a comprehensive characterization of this compound, from its fundamental molecular structure to its behavior in thin films and its fragmentation under energetic conditions.
Computational Chemistry and Theoretical Investigations of Butylsilane
Density Functional Theory (DFT) Studies on Butylsilane Structures and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. quantistry.commdpi.com It has become a popular and versatile framework for studying the structure and reactivity of chemical compounds. mdpi.com In the context of this compound, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths and angles, and to analyze its reactivity through various calculated descriptors. researchgate.net
Chemical Potential (µ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net
By analyzing these parameters, researchers can predict how this compound will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) surface can be calculated to visualize the electron density distribution and identify regions susceptible to nucleophilic or electrophilic attack. mdpi.combeilstein-journals.org While specific DFT studies focusing solely on the this compound monomer are not extensively detailed in the literature, the methodology is widely applied to related organosilanes. For example, DFT has been used to study the structure of more complex molecules like tri-tert-butylsilane and to analyze the electronic structure of organopolysilanes. researchgate.netumich.edu These studies establish the foundation for how DFT would be applied to this compound to predict its fundamental structural and reactive properties.
Table 1: Key Reactivity Descriptors Calculated via DFT (Note: The following is an illustrative table of descriptors that would be calculated for this compound using DFT methods.)
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |
Molecular Dynamics Simulations for this compound Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound over time. acs.org
These simulations are particularly useful for understanding the behavior of this compound in condensed phases, such as in solution or as part of a larger assembly. For example, MD simulations have been used to investigate the conformational characteristics of poly(di-n-butylsilane). acs.org In such studies, a force field—a set of parameters describing the potential energy of the system—is employed to model the interactions between atoms. acs.orgmdpi.com The simulations can reveal how the butyl side chains influence the polymer backbone's conformation and how the molecule interacts with its environment. acs.org
Key insights from MD simulations include:
Conformational Analysis: Determining the preferred shapes and rotational states of the butyl group. acs.org
Intermolecular Interactions: Studying how this compound molecules interact with each other or with solvent molecules. mdpi.com
Diffusion and Transport Properties: Simulating the movement of this compound within a medium.
MD simulations can be run under various conditions (e.g., different temperatures and pressures in an NVT or NPT ensemble) to observe how these factors affect the molecule's dynamics and interactions. acs.orgmdpi.com
Prediction of Reaction Pathways and Transition States for this compound Transformations
A significant application of computational chemistry is the prediction of reaction mechanisms, including the identification of intermediates and transition states. nih.gov Quantum chemical calculations, particularly using DFT, allow researchers to map out the potential energy surface of a reaction, revealing the lowest energy path from reactants to products. chemrxiv.org
A detailed computational study has elucidated the reaction pathway for the C-Si bond coupling process between primary silanes, such as n-butylsilane (nBuSiH₃), and cyclometallated platinum(II) complexes. csic.es This process is crucial for forming new carbon-silicon bonds, a fundamental transformation in organosilicon chemistry. The calculations identified key steps in the reaction mechanism:
Si-H Bond Activation: The reaction begins with the activation of a Si-H bond in this compound by the platinum complex. The system passes through a transition state (TS) to form a platinum-silicon (Pt-Si) and a platinum-hydride (Pt-H) bond. csic.es
C-Si Bond Formation: A C-Si bond is then formed via reductive elimination from the platinum center. This step involves its own transition state as the butyl group on the platinum complex couples with the silicon atom. csic.es
Intermediate Stabilization: The reaction proceeds through several intermediates, including a 14-electron Pt(II) species stabilized by an agostic interaction (a three-center, two-electron bond between a carbon-hydrogen-metal or silicon-hydrogen-metal). csic.es
H₂ Formation: The catalytic cycle is completed by a final Si-H bond activation and the formation of molecular hydrogen (H₂). csic.es
Electronic Structure Analysis of this compound and Organosilane Reactive Intermediates
Understanding the electronic structure of this compound and its reactive intermediates is key to explaining their reactivity. Computational methods provide detailed insights into how electrons are distributed and how this distribution changes during a chemical reaction.
First-principles studies using a local-density-functional approach have been applied to organopolysilanes to investigate the effects of alkyl substitution on their electronic structure. researchgate.net These studies show that the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) are primarily located on the silicon backbone, indicating that this is the most electronically active part of the molecule. researchgate.net
In the context of reaction mechanisms, electronic structure analysis can trace the flow of electrons during bond formation and breakage. For the reaction of n-butylsilane with platinum complexes, a localized orbital approach was used to analyze the electronic rearrangements. csic.es This method transforms the calculated Kohn-Sham orbitals into maximally localized orbitals, whose movements can be tracked along the reaction pathway. This analysis revealed a four-center electronic rearrangement during the H₂ formation step, where an electron pair from the Si-H bond moves to the platinum, and the electron pair from the Pt-H bond abstracts a proton, assisted by a lone pair on the platinum atom. csic.es This detailed electronic picture clarifies the intricate steps involved in the transformation of this compound.
Polymerization Chemistry Involving Butylsilane
Incorporation of Butylsilane into Silicon-Containing Polymers
This compound can be incorporated into various polymer structures, primarily through two main synthetic routes: dehydrogenative polymerization to form polysilanes and as a modifying agent in organosilane polymer systems.
Dehydrogenative polymerization is a key method for synthesizing polysilanes from primary silanes like this compound. This process involves the catalytic removal of hydrogen gas (H₂) to form silicon-silicon (Si-Si) bonds, creating the polymer backbone.
Catalysts and Reaction Conditions : Various transition metal complexes are effective catalysts for this reaction. For instance, bis(η5-cyclopentadienyl)dimethylzirconium(IV) has been used to catalyze the polymerization of n-butylsilane. researchgate.net This reaction leads to the rapid conversion of the silane (B1218182) into low molecular weight oligomers with Si-Si bonds. researchgate.net Other catalysts, such as those based on nickel, cobalt, ruthenium, iridium, or palladium, have also been shown to be effective in polymerizing monomeric silane compounds to higher molecular weight polysilanes with minimal by-products. google.com The choice of catalyst can influence the polymerization rate and the characteristics of the resulting polymer. researchgate.net For example, dimethylzirconocene (DMZ) catalysts tend to have about a tenfold faster polymerization rate for primary silanes compared to dimethyltitanocene (DMT) catalysts, though the polymer characteristics are often similar. researchgate.net
Polymer Structure and Properties : The resulting polysilanes from this compound can have varying structures, including linear and cyclic oligomers. researchgate.net Characterization of the products from bis(η5-cyclopentadienyl)dimethylzirconium(IV) catalyzed polymerization of n-butylsilane revealed a significant percentage of cyclic oligomers, particularly for those with 5 to 7 silicon atoms. researchgate.net The degree of polymerization is typically in the range of 5 to 8, resulting in polymers with molecular weights around 600 to 1100. koreascience.kr The properties of these polysilanes, such as their solubility and thermal stability, are influenced by the butyl side chains.
Mechanism : The polymerization is believed to proceed via a step-growth mechanism, as evidenced by the observation of oligomers with degrees of polymerization from 2 to 8. researchgate.net Mechanistic studies suggest that the reaction can proceed through σ-bond metathesis involving four-membered metallacyclic transition states, or a sequence of oxidative and reductive eliminations, depending on the catalyst system used. researchgate.net
Table 1: Dehydrogenative Polymerization of this compound
| Catalyst System | Monomer | Resulting Polymer/Oligomer | Key Findings | Reference |
| Bis(η5-cyclopentadienyl)dimethylzirconium(IV) | n-Butylsilane | Low molecular weight catenated Si-Si oligomers (linear and cyclic) | Rapid conversion; significant portion of cyclic oligomers (Si5-Si7). researchgate.net | researchgate.net |
| Cp₂TiCl₂/Red-Al | Substituted 3-phenyl-1-silabutanes | Polysilanes with DP of 5-8 | Faster polymerization and higher molecular weight compared to Hf-based catalyst. koreascience.kr | koreascience.kr |
| Organometallic complexes of Ni, Co, Ru, Ir, or Pd | Monomeric silane compounds | High molecular weight polysilanes | Effective catalysis with minimal disproportionation by-products. google.com | google.com |
This compound and its derivatives can be used to modify existing polymer systems, imparting desirable properties such as improved thermal stability, hydrophobicity, and adhesion. dakenchem.comonlytrainings.comgoogle.com This is often achieved by incorporating the silane moiety as a side chain or as a cross-linking agent.
Modification of Butyl Rubber : Silane-modified butyl rubber can be prepared by reacting butyl rubber with a mercapto group-containing silane in the presence of a radical generator. google.com This process can be carried out in a kneader or extruder. google.com However, attempts to modify butyl rubber with vinyltrimethoxysilane (B1682223) (a silane without a mercapto group) under similar conditions were unsuccessful, indicating the importance of the functional group on the silane. google.com
Core-Shell Nanoparticles : In the synthesis of core/shell organic-inorganic hybrid polymer nanoparticles, silane coupling agents are crucial. nih.gov For example, in the creation of Si-ASA (Acrylonitrile-Styrene-Acrylate) nanoparticles, a silicone-modified poly(butyl acrylate) (PBA) core is formed. nih.gov The silicone component acts as a compatibilizer and chain extender, enhancing the interfacial adhesion between the core and the shell and increasing chain entanglement. nih.gov
General Applications : Silane-modified polymers are valued for their ability to form flexible and durable bonds, making them useful in adhesives and sealants. dakenchem.comadhesivesandcoatings.com The silane groups can react with moisture to cross-link the polymer chains, a process known as moisture curing, which enhances the strength and durability of the material. dakenchem.com
Mechanisms of Polymerization Initiated or Propagated by this compound Derivatives
Derivatives of this compound can play a role in initiating or propagating polymerization through various mechanisms, particularly in the realm of controlled radical polymerization and supramolecular assembly.
Living radical polymerization (LRP), also known as controlled radical polymerization (CRP), allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. acs.orgpsu.edusigmaaldrich.com Organosilanes can be involved in these processes.
Organostibine Mediators : A versatile method for LRP involves the use of organostibines to induce consecutive group-transfer radical reactions with vinyl monomers. nih.gov This technique has been successfully applied to produce polymers with predetermined molecular weights and low polydispersity. nih.gov While not directly involving this compound in the examples, the principle could be extended to silyl-containing monomers.
Silyl (B83357) Radicals as Initiators : Silyl radicals, which can be generated from silanes, are effective radical initiators in polymerization reactions. researchgate.netacs.org They can be formed through hydrogen abstraction or Si-Si bond cleavage. researchgate.net These silyl radicals can then initiate the polymerization of various monomers. researchgate.netacs.org A range of silanes have been shown to be highly efficient co-initiators for radical photopolymerization, often outperforming traditional amine co-initiators, especially in the presence of air. acs.org
Supramolecular polymerization involves the self-assembly of monomeric units through non-covalent interactions to form polymer-like structures. nih.gov The process can be controlled by external stimuli such as pH. nih.govnih.govwikipedia.orgwikiwand.com
pH-Responsive Behavior : While direct examples involving this compound are not prominent in the search results, the principles of pH-regulated supramolecular polymerization can be applied to silane derivatives. For instance, polymers with amine functionalities can undergo changes in their assembly behavior based on the pH of the solution. nih.govmdpi.com At low pH, protonation of the amine groups can lead to electrostatic repulsion, causing the disassembly or altered structure of the supramolecular polymer. nih.govmdpi.com Conversely, at higher pH, deprotonation can facilitate assembly. nih.govmdpi.com This pH-responsiveness allows for the controlled formation and dissociation of the polymer. nih.gov
Mechanism Control : By modifying the pH, it is possible to switch between different polymerization mechanisms and control the size and morphology of the resulting supramolecular fibers. nih.gov This has been demonstrated with amine-functionalized monomers, where changes in pH trigger the formation of charged groups, leading to a dramatic and reversible change in the polymerization process. nih.gov This concept could be extended to this compound derivatives functionalized with pH-responsive groups.
Development of Hybrid Polymeric Materials with this compound Components
Hybrid polymeric materials combine the properties of organic polymers with those of inorganic components, such as silicones, to create materials with enhanced performance. stahl.commdpi.com this compound and its derivatives are valuable components in the creation of such hybrids.
Organic-Inorganic Hybrids : These materials are often created by grafting synthetic polymers onto inorganic particles or by adding modified nanoparticles to a polymer matrix. mdpi.com this compound can be incorporated to improve properties like mechanical strength and thermal stability. mdpi.com For example, the synthesis of a linear hybrid co-polymer of iso-butyl methacrylate (B99206) and trimethoxysilyl propyl methacrylate via free radical polymerization has been reported. researchgate.net
Silane-Modified Polymers : The modification of polymers with silanes is a common strategy to create hybrid materials. dakenchem.comonlytrainings.comonlytrainings.com These silane-modified polymers (SMPs) often exhibit improved adhesion, flexibility, and resistance to environmental factors. onlytrainings.comevonik.com The silane groups can act as coupling agents, bonding to both the polymer matrix and inorganic fillers or surfaces. onlytrainings.comevonik.com
Synthesis and Applications : The synthesis of hybrid materials can involve various polymerization techniques. nih.govpub.ro For instance, emulsion polymerization is used to create core-shell hybrid nanoparticles where a silane-modified polymer forms the core. nih.gov These hybrid materials find applications in toughening brittle polymers like poly(methyl methacrylate) (PMMA), where the incorporation of silicone-modified particles significantly improves impact strength and elongation at break. nih.gov
Applications of Butylsilane in Advanced Materials Science Research
Adhesion Promotion and Coupling Agent Research with Butylsilane
Silane (B1218182) coupling agents are bifunctional compounds capable of forming durable bonds between organic and inorganic materials. chemsilicone.comshinetsusilicone-global.com Their molecular structure allows them to act as intermediaries, improving the mechanical strength and adhesion of composite materials. shinetsusilicone-global.comgluetec-group.com
Research has shown that treating fillers, such as fly ash, with a silane coupling agent before incorporating them into a polymer matrix like polybutadiene (B167195) rubber can significantly enhance filler-rubber interaction and improve mechanical properties. researchgate.net Similarly, studies on polyester (B1180765) resin concrete demonstrate that applying silane coupling agents improves the adhesion between the polyester binder and mineral aggregates. cnrs.fr The effectiveness of the adhesion promotion can be influenced by the method of application, such as direct treatment of the filler or as an integral blend additive. cnrs.fr In a specific application, the adhesion strength between butyl rubber and aluminum was enhanced using various silane coupling agents, which formed covalent bonds between the polymer and the metal surface. mdpi.com
The table below summarizes findings on the effect of a silane coupling agent on the mechanical properties of a fly ash-filled rubber composite.
| Property | Unfilled Rubber | Filled (Untreated Fly Ash) | Filled (Silane-Treated Fly Ash) |
| Tensile Strength | Lower | Moderate | Higher |
| Modulus | Lower | Moderate | Higher |
| Filler-Matrix Adhesion | N/A | Poor | Improved |
| Data derived from studies on silane-treated fillers in polymer composites. researchgate.net |
The ability of silanes to bond with inorganic surfaces makes them ideal for surface modification. shinetsusilicones.com This process is crucial for altering the surface properties of substrates like glass, metals, and ceramics to improve adhesion, increase hydrophobicity, or enhance compatibility with other materials. chemimpex.comscbt.com The modification process typically involves the hydrolysis of the silane's alkoxy groups to form silanols. These silanols then condense with hydroxyl groups on the inorganic substrate surface, creating stable, covalent oxane (-Si-O-Substrate) bonds that permanently alter the surface. gelest.comadhesivesmag.com
Research involving a sterically hindered tert-butyl substituted silanetriol has demonstrated its effectiveness in modifying glass slides. researchgate.net This process can be conducted under neutral aqueous conditions, making it suitable for acid-sensitive substrates. The resulting modified surfaces exhibit hydrophobic and oleophilic characteristics. researchgate.net The bulky tert-butyl groups create significant steric hindrance, which affects the reactivity and selectivity of the chemical reactions, leading to unique surface properties. scbt.com This modification can improve chemical resistance and is valuable in the formulation of coatings and sealants. chemimpex.comchemimpex.com
This compound in Specialty Chemical and Advanced Material Production
This compound and its derivatives serve as important intermediates or building blocks in the production of various specialty chemicals and advanced materials. chemimpex.com For instance, di-tert-butyldichlorosilane (B93958) and di-tert-butyldimethoxysilane, which can be synthesized from tert-butylsilane, are useful as raw materials for silicone polymers like silicone oil and rubber, and also find use as resin modifiers and silylating agents. google.com Di-tert-butylsilane (B1239941) itself is used in the synthesis of silicon-containing polymers, contributing to enhanced thermal stability and mechanical properties in the final products. chemimpex.com
The compound is also a key component in the synthesis of more complex structures. Tert-butylsilane triol, for example, is used as a building block in the condensation reaction to form covalent organic frameworks (COFs), which are porous, crystalline polymers with high thermal stability and porosity. researchgate.netmagtech.com.cn Furthermore, certain butylsilanes can act as reducing agents in organic synthesis. gelest.comresearchgate.net
Research on this compound in Functional Coatings and Surface Technologies
In the field of functional coatings, butylsilanes are researched for their ability to impart desirable properties such as improved adhesion, water resistance, and durability. chemimpex.comgantrade.com When incorporated into coating formulations, the silane component can form chemical bonds with the substrate, significantly enhancing both wet and dry adhesion. gantrade.comgoogle.com The hydrophobic nature of the butyl group, particularly the di-tert-butylsilane configuration, makes it effective in creating water-repellent surfaces. scbt.comresearchgate.net
These properties are leveraged in protective coatings for various applications, including automotive and construction. chemimpex.comchemimpex.com Silane-based coatings can improve scratch and abrasion resistance, gloss retention, and resistance to chemicals and corrosion. gantrade.com The functional silane compound within a coating solution hydrolyzes to form chemical bonds with inorganic substrates, thereby improving the adhesive force of the coating. google.comgoogle.com
This compound as a Precursor for Advanced Silicon-Based Materials
This compound serves as a chemical precursor for the synthesis of a range of advanced silicon-based materials. Its utility stems from its reactivity, which allows it to be transformed into other valuable silicon compounds. chemimpex.comgoogle.com It is a precursor for silicone polymers and can be used to create covalent organic frameworks (COFs), which are materials with potential applications in gas storage and separation. chemimpex.comresearchgate.netmagtech.com.cn
In the microelectronics industry, transition metal silicides are used for applications such as gate electrodes and electrical contacts. illinois.edu The deposition of thin films of these materials is a critical process. Research has explored the use of primary organosilanes (RSiH₃), including tert-butylsilane, as safer, liquid alternatives to the hazardous silane (SiH₄) gas for chemical vapor deposition (CVD) of metal silicides. illinois.edu
Studies on the reaction of tert-butylsilane on platinum (Pt(111)) surfaces have shown that it is a promising precursor for depositing clean, carbon-free metal silicide thin films. illinois.edu This is a significant advantage over other organosilanes like methylsilane, which tends to produce silicon carbide films. The tert-butyl group facilitates a clean decomposition pathway through β-hydrogen elimination, which avoids carbon incorporation into the film. illinois.edu The research identified that tert-butylsilane reacts on the platinum surface to form surface-bound silylynes (t-BuSi≡), a key intermediate in the formation of the silicide layer. illinois.edu
The table below compares different silicon precursors for thin film deposition.
| Precursor | Deposition Temperature | Film Type | Notes |
| Silane (SiH₄) | Varies | Metal Silicide | Hazardous gas |
| Methylsilane | Varies | Silicon Carbide | Carbon incorporation |
| n-butylsilane | >340°C | Silicon Oxide | Used with oxygen for SiO₂ deposition google.com |
| t-butylsilane | >350°C | Metal Silicide / Silicon Oxide | Precursor for clean metal silicides on Pt illinois.edu; used with oxygen for SiO₂ google.com |
| di-t-butylsilane | >420°C | Silicon Oxide | Used with oxygen for SiO₂ deposition google.com |
| Data derived from studies on CVD precursors. illinois.edugoogle.com |
Future Research Directions and Emerging Trends in Butylsilane Chemistry
Novel Catalytic Systems for Butylsilane Transformations
The activation of the relatively inert Si-H bond in this compound is a key challenge and a major focus of modern catalysis research. The development of novel catalytic systems is crucial for unlocking new transformations and improving the efficiency and selectivity of existing ones.
Metal-Free Catalysis: A significant trend is the move towards metal-free catalytic systems to enhance sustainability and reduce costs. The potent Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, has emerged as a highly effective catalyst for reactions involving n-butylsilane. nih.gov It has been successfully used to catalyze the reduction of a wide range of functional groups, including aldehydes, ketones, and even challenging substrates like tertiary alcohols and indole (B1671886) double bonds. nih.govamericanelements.com These metal-free methods avoid the use of potentially toxic and expensive transition metals, aligning with green chemistry principles. nih.gov
Single-Atom Catalysis: At the cutting edge of heterogeneous catalysis, single-atom catalysts (SACs) are being explored for organosilane transformations. Researchers have developed a graphene-supported gold(I) SAC that demonstrates exceptional efficiency for the dehydrogenative coupling of organosilanes, including this compound, with alcohols. researchgate.net This system operates under mild conditions and exhibits a very high turnover frequency, showcasing the potential of SACs to maximize catalyst efficiency and minimize metal usage. researchgate.net The unique linear structure and electronic properties of the isolated Au(I) active sites are credited for the high catalytic prowess. researchgate.net
Photocatalysis: Visible-light photocatalysis offers an environmentally benign approach to initiate chemical reactions. While specific applications with this compound are still emerging, research into novel photocatalysts, such as diazabenzacenaphthenium derivatives, for multi-electron transfer reactions represents a promising future direction. science.gov These systems could enable unprecedented photoreductions, and their application to this compound transformations is a logical next step.
Future research will likely focus on discovering new, earth-abundant metal catalysts and novel non-metal systems, expanding the scope of photocatalytic reactions, and designing catalysts with even greater activity and selectivity for specific this compound transformations.
Integration of this compound in Smart Materials and Responsive Systems
Smart materials, which can change their properties in response to external stimuli like temperature, light, or pH, are a major area of materials science research. ereztech.comnih.gov this compound derivatives, particularly in polymeric forms, are being investigated for their potential in creating such advanced functional materials.
A key example is poly(di-n-butylsilane) (PDBS), a polymer with a silicon backbone and two n-butyl groups attached to each silicon atom. This material exhibits fascinating chiroptical properties, meaning its interaction with polarized light is highly sensitive to its environment. nih.govmolaid.com
Thermo- and Solvato-Responsive Behavior: Studies have shown that PDBS undergoes distinct conformational changes in response to temperature and the choice of solvent. nih.gov In n-alkane solvents, PDBS can exhibit dual mirror-symmetry-breaking and second-order phase transitions. nih.govmolaid.com This manifests as significant changes and even inversions in its circular dichroism (CD) and circularly polarized luminescence (CPL) spectra at specific temperatures. nih.govmolaid.com For instance, in n-dodecane, the CPL signal of PDBS was observed to invert from a negative value at 60 °C to a positive value at 0 °C, demonstrating a clear, stimuli-responsive switch in its helical structure. nih.govmolaid.com
This responsive behavior makes PDBS and related polysilanes promising candidates for applications in:
Temperature sensors
Chiroptical switches
Responsive coatings
Data storage media
Future research is aimed at gaining finer control over the switching behavior of this compound-based polymers, exploring a wider range of stimuli (e.g., light, electric fields), and integrating these materials into functional devices. The synthesis of copolymers incorporating this compound units with other functional monomers could also lead to multi-responsive systems with tailored properties.
Green Chemistry Approaches in this compound Synthesis and Application
The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly influencing research in this compound chemistry. molaid.commolaid.com This involves developing cleaner synthesis routes and using this compound in applications that replace more hazardous reagents.
Environmentally Benign Synthesis: Traditional synthesis of organosilanes often relies on chlorosilanes, which poses environmental and handling challenges. researchgate.net A major goal of green chemistry is to develop chlorine-free synthesis routes, for example, through the direct reaction of silicon with alcohols. researchgate.net Furthermore, precursors like di-t-butylsilane have been specifically identified as "environmentally benign" for applications such as plasma-enhanced chemical vapor deposition. nih.gov
Greener Applications: this compound is finding use as a green reagent in various transformations.
Catalytic Oxidation with Water: The oxidation of organosilanes to valuable silanols traditionally uses methods that are not clean. nih.gov A greener alternative that has been developed is the catalytic oxidation of silanes using water as the oxidant, which produces hydrogen gas as the sole byproduct. nih.gov
Metal-Free Reductions: As mentioned previously, the use of n-butylsilane with a B(C₆F₅)₃ catalyst provides a metal-free method for reductions, avoiding the environmental impact associated with heavy metal reagents. nih.gov
Efficient Catalyst Systems: The development of highly active and recyclable catalysts, such as the gold single-atom catalyst or the reusable (C₆F₅)₃B(OH₂) catalyst for siloxane synthesis, aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones to minimize waste. nih.govresearchgate.netgoogle.com
Future efforts will continue to focus on eliminating chlorine from the lifecycle of organosilanes, increasing the use of this compound as a benign reducing agent to replace metal hydrides, and designing catalytic cycles that operate in green solvents like water with high energy efficiency and minimal waste generation. google.com
Advanced Characterization Techniques for In-Situ Monitoring of this compound Reactions
Understanding the kinetics, mechanisms, and intermediates of this compound reactions is critical for optimizing processes and discovering new transformations. Advanced characterization techniques, particularly those that allow for in-situ (in the reaction mixture) monitoring, are indispensable tools for gaining this insight.
Spectroscopic Methods: A suite of spectroscopic techniques can be combined to provide a comprehensive picture of a reaction as it happens.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is exceptionally powerful for tracking the consumption of reactants and the formation of products and intermediates in real-time. For example, in-situ ¹⁹F NMR spectroscopy has been used to monitor reactions involving silyl (B83357) ester intermediates, providing clear evidence for the proposed reaction mechanism. fishersci.cagoogle.com
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques provide complementary information on the chemical bonds present in a reaction mixture. They have been used in combination with NMR to monitor the complex hydrolysis and condensation reactions of related alkoxysilanes, allowing for the quantification of transient intermediate species. FTIR has also been used to confirm ligand exchange when using n-butylsilane to modify the surface of nanoparticles.
Optical and Scattering Techniques: For reactions involving particle formation or phase changes, other techniques are highly valuable.
Optical Turbidity Scanning: This method can monitor the progress of a reaction by tracking changes in the solution's turbidity. It has been effectively used to follow the hydrolysis of organosilanes by monitoring the dissolution of the neat silane (B1218182) phase.
Dynamic Light Scattering (DLS): DLS can be used simultaneously with turbidity to monitor the condensation of silanes and the subsequent aggregation of particles in sol-gel processes.
Mass Spectrometry (MS): High-resolution mass spectrometry is a key tool for identifying the products of this compound reactions with high accuracy, as demonstrated in the characterization of hydrocarbon monomers from the reduction of fulvic acids.
The future trend is toward the simultaneous application of multiple in-situ techniques to gain a more complete and dynamic understanding of reaction pathways. Combining this experimental data with computational modeling will further enhance the ability to predict reaction outcomes and design new, more efficient chemical processes involving this compound.
Biomedical and Pharmaceutical Research Potential of this compound Derivatives
The unique properties of silicon-containing compounds have led to their increasing exploration in the biomedical and pharmaceutical fields. This compound derivatives are emerging as versatile building blocks for creating molecules with significant therapeutic or diagnostic potential.
Drug Delivery Systems: Covalent Organic Frameworks (COFs) are porous materials with potential for use as drug carriers. Stable COFs have been synthesized using precursors like tert-butyl silane triol. The high surface area and tunable porosity of these materials make them promising candidates for loading and releasing therapeutic agents.
Enzyme Inhibition: Specific this compound derivatives are being investigated for their biological activity. For example, (4-Bromophenylthio)dimethyl-tert-butylsilane (B117015) has been studied for its potential in drug development, specifically as an enzyme inhibitor. nih.gov Such compounds allow researchers to probe enzyme mechanisms and can serve as scaffolds for new therapeutic agents.
PET Imaging Agents: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics. The development of new radiotracers is essential for this technology. A di-tert-butylsilane (B1239941) derivative has been used as a key component in the synthesis of a precursor for ¹⁸F-radiolabeling. This strategy allows for the creation of complex biomolecules that can be tagged with the ¹⁸F isotope for use in PET imaging, potentially for targeting tumors or other disease sites.
Biomaterial Surface Modification: While not always involving this compound directly, organosilanes are widely used as coupling agents to modify the surfaces of biomaterials to improve biocompatibility or to immobilize biomolecules for biosensing applications. The principles can be extended to this compound derivatives to create stable, functionalized surfaces on medical devices and implants.
Future research will focus on the rational design of new this compound-based molecules with specific biological targets. This includes synthesizing libraries of derivatives for screening against various diseases, developing more sophisticated drug delivery vehicles, and creating novel diagnostic agents for advanced medical imaging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
